1-(3-Chloro-2-methylphenyl)ethanol
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Overview
Description
1-(3-Chloro-2-methylphenyl)ethanol is an organic compound characterized by the presence of a chloro-substituted aromatic ring and an ethanol moiety
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been used in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
Compounds with similar structures have been known to participate in reactions at the benzylic position . These reactions can involve free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Similar compounds have been involved in the suzuki–miyaura cross-coupling reaction , which involves the formation of carbon–carbon bonds .
Pharmacokinetics
Similar compounds have been evaluated for in-vitro enzyme inhibitory activity , which could suggest potential bioavailability.
Result of Action
Similar compounds have been found to be potent anti-urease inhibitors .
Action Environment
The suzuki–miyaura cross-coupling reaction, in which similar compounds are used, is known for its mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Chloro-2-methylphenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(3-Chloro-2-methylphenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the selective reduction of the carbonyl group to an alcohol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. These processes utilize catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the corresponding ketone under hydrogen gas pressure. This method is advantageous due to its scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-2-methylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone, 1-(3-Chloro-2-methylphenyl)ethanone, using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction of the alcohol can lead to the formation of 1-(3-Chloro-2-methylphenyl)ethane using strong reducing agents.
Substitution: The chloro group on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines or thiols, often in the presence of a base or catalyst
Major Products Formed:
Oxidation: 1-(3-Chloro-2-methylphenyl)ethanone
Reduction: 1-(3-Chloro-2-methylphenyl)ethane
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-(3-Chloro-2-methylphenyl)ethanol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in studies involving reaction mechanisms and kinetics.
Biology: The compound may be used in the development of bioactive molecules or as a probe in biochemical assays.
Industry: It can be utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-(3-Chloro-2-methylphenyl)ethanone: The ketone analog of 1-(3-Chloro-2-methylphenyl)ethanol, differing by the oxidation state of the carbonyl group.
1-(3-Chloro-2-methylphenyl)ethane: The fully reduced form, lacking the hydroxyl group.
1-(3-Chloro-2-methylphenyl)thiol: A sulfur analog where the hydroxyl group is replaced by a thiol group.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a chloro-substituted aromatic ring and an ethanol moiety allows for versatile chemical transformations and interactions in various research and industrial contexts.
Properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-6-8(7(2)11)4-3-5-9(6)10/h3-5,7,11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBANDKGLTWCNQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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